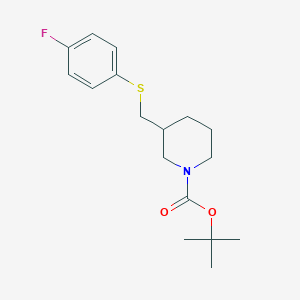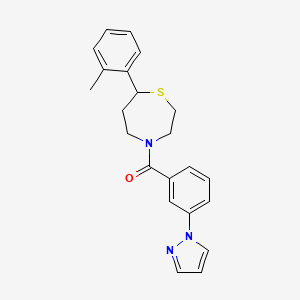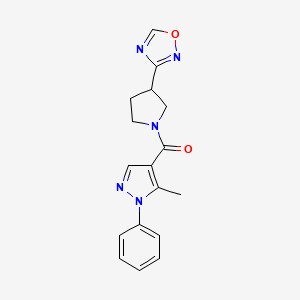
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline sulfonamides, closely related to the compound , has been achieved through various methods. One notable approach involved the use of H6P2W18O62 as an acidic solid catalyst under room temperature and acidic conditions, leading to high yields in acetonitrile. This method provided crystals suitable for X-ray study, offering insights into the compound's synthesis and structural characteristics (Bougheloum et al., 2013). Additionally, Pictet-Spengler condensation has been utilized for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, further expanding the synthetic methodologies available for related compounds (Silveira et al., 1999).
Molecular Structure Analysis
The detailed molecular and crystal structure analysis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide was presented, highlighting the role of intra- and intermolecular weak interactions. This research utilized X-ray crystallography and Hirshfeld surfaces analysis to elucidate different hydrogen bonds and π interactions, shedding light on the molecular structure of such compounds (Bougheloum et al., 2013).
Chemical Reactions and Properties
Research into the chemical reactions of related tetrahydroisoquinolines includes the exploration of their inhibitory effects on phenylethanolamine N-methyltransferase (PNMT), with studies revealing the importance of sulfonamide groups in enhancing inhibitory potency through favorable interactions with the enzyme (Grunewald et al., 2006). Additionally, the halosulfonylation of 1,7-enynes has been established as a method for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones, showcasing the chemical versatility of these compounds (Zhu et al., 2016).
Physical Properties Analysis
The synthesis and antimicrobial evaluation of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives provide insight into the physical properties of these compounds, including their solubility and ionic character. These properties are crucial for understanding the behavior of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide in various environments (Fadda et al., 2016).
Chemical Properties Analysis
The chemical properties of related compounds, such as their complexation with divalent metals, have been studied to understand their chelating abilities. This research offers valuable information on the reactivity and potential applications of sulfonamidoquinolines in metal complexation, which can be extrapolated to the chemical behavior of this compound (Nakamura et al., 1984).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- A study described the synthesis of sulfonate derivatives containing isoquinolyl functional groups, highlighting their potential biological activities and moderate antimicrobial activity (Fadda, El-Mekawy, & AbdelAal, 2016).
- Another research outlined the efficient use of a novel nanosized N-sulfonic acid catalyst for the synthesis of hexahydroquinolines, demonstrating excellent yields and reusability of the catalyst (Goli-Jolodar, Shirini, & Seddighi, 2016).
- The synthesis and structural analysis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide were explored, with a focus on the molecular and crystal structures to understand the intra- and intermolecular interactions (Bougheloum et al., 2013).
Biological Activity and Applications
- Research on quinoline and isoquinoline derivatives has shown their potential for antimicrobial and antifungal activities, suggesting their usefulness in developing new therapeutic agents (Fadda, El-Mekawy, & AbdelAal, 2016).
- A study demonstrated the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline thiosemicarbazone derivatives, revealing their cytotoxic potency against certain cell lines, which provides insights into their potential for cancer therapy (Pingaew et al., 2012).
- Another investigation involved the synthesis of o-carborane substituted tetrahydroisoquinolines for potential application in boron neutron capture therapy, highlighting the importance of functional group modifications for specific therapeutic applications (Lee et al., 2006).
Wirkmechanismus
Target of Action
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The primary targets of this compound are yet to be identified.
Mode of Action
Thiq-based compounds are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiq-based compounds are known to influence a range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Eigenschaften
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)15-14-5-4-12-6-7-16(11(2)17)10-13(12)9-14/h4-5,9,15H,3,6-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVUSYQGGRPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxylate](/img/structure/B2494094.png)
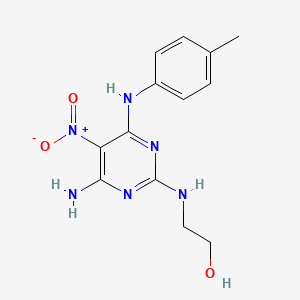
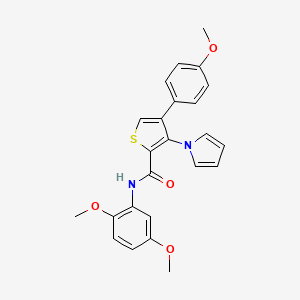
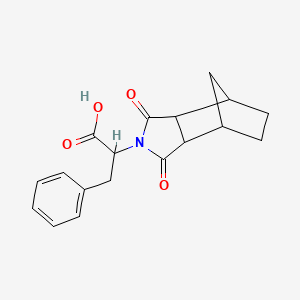

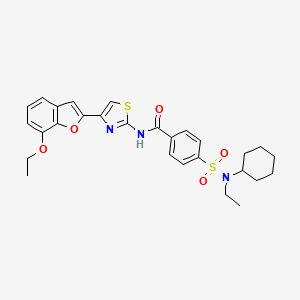
![2-(2,4-Difluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)acetamide](/img/structure/B2494104.png)
![Ethyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2494106.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2494108.png)
